N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide
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Overview
Description
Alpha-Galactosylceramide (alpha-GalCer; KRN7000) is a synthetic glycolipid derived from structure-activity relationship studies of galactosylceramides isolated from the marine sponge Agelas mauritianus . It is a potent immunostimulant and has shown significant anti-tumor activity in various in vivo models . Alpha-Galactosylceramide is known for its ability to activate invariant natural killer T (iNKT) cells, making it a valuable compound in immunological research and potential therapeutic applications .
Preparation Methods
Alpha-Galactosylceramide can be synthesized using various methods. One practical and scalable synthesis involves using glycosyl iodide as the glycosyl donor . This method includes eight steps starting from commercially available d-galactose and phytosphingosine, with only three column chromatographic purifications required . Another method involves dissolving alpha-Galactosylceramide in a solution of 0.5% Tween20 and 0.9% NaCl, heating it to 85°C until it turns cloudy, and then allowing it to clear at room temperature .
Chemical Reactions Analysis
Alpha-Galactosylceramide undergoes various chemical reactions, including glycosylation and oxidation . Common reagents used in these reactions include glycosyl iodide and phytosphingosine . The major products formed from these reactions are highly pure alpha-Galactosylceramide and its analogues . The compound is also known to form complexes with CD1d molecules, which are crucial for its immunostimulatory properties .
Scientific Research Applications
Alpha-Galactosylceramide has a wide range of scientific research applications. It is extensively used in immunology to study the activation of iNKT cells and their role in immune responses . In medicine, alpha-Galactosylceramide has shown promise in cancer therapy due to its potent anti-tumor activity . It is also used in the development of novel vaccine adjuvants and in studies related to autoimmune diseases . Additionally, alpha-Galactosylceramide is used in the design of immune-modulating glycolipids for clinical applications .
Mechanism of Action
Alpha-Galactosylceramide exerts its effects by binding to CD1d molecules on antigen-presenting cells, forming a complex that is recognized by the T cell receptor on iNKT cells . This interaction leads to the activation of iNKT cells, which then release a range of cytokines that modulate the immune response . The activation of iNKT cells can lead to the activation of other immune cells, such as dendritic cells and T cells, enhancing the overall immune response .
Comparison with Similar Compounds
Alpha-Galactosylceramide is unique in its potent activation of iNKT cells and its strong immunostimulatory properties . Similar compounds include other glycolipids that activate iNKT cells, such as galactosyl (alpha1–>2) galactosyl ceramide . alpha-Galactosylceramide remains the most extensively studied and widely used compound in this category due to its well-documented efficacy and safety profile .
Properties
IUPAC Name |
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKFAKEUMHBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H99NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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